Cas no 827592-06-3 (3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde)

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring bromo, cyclopentyloxy, and ethoxy functional groups. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals. Its distinct substitution pattern enhances reactivity in cross-coupling and condensation reactions, making it valuable for constructing complex molecular frameworks. The bromo group offers a versatile handle for further functionalization, while the alkoxy substituents contribute to solubility and stability. This compound is suitable for applications requiring precise control over electronic and steric properties in synthetic pathways. Proper handling under inert conditions is recommended due to its sensitivity.
3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde structure
827592-06-3 structure
商品名:3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
CAS番号:827592-06-3
MF:C14H17O3Br
メガワット:313.187
MDL:MFCD04129124
CID:3059983
PubChem ID:19575245

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
    • 827592-06-3
    • Z442361834
    • 3-bromo-4-cyclopentyloxy-5-ethoxybenzaldehyde
    • EN300-230529
    • STK350610
    • AKOS000313302
    • BBL040526
    • CS-0240905
    • CIB59206
    • MDL: MFCD04129124
    • インチ: InChI=1S/C14H17BrO3/c1-2-17-13-8-10(9-16)7-12(15)14(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
    • InChIKey: KHJKTRLXSAWVTI-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=CC(=CC(=C1OC2CCCC2)Br)C=O

計算された属性

  • せいみつぶんしりょう: 312.03611Da
  • どういたいしつりょう: 312.03611Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 35.5Ų

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-230529-1.0g
3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
827592-06-3 95%
1.0g
$483.0 2024-06-20
Enamine
EN300-230529-2.5g
3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
827592-06-3 95%
2.5g
$845.0 2024-06-20
Enamine
EN300-230529-0.1g
3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
827592-06-3 95%
0.1g
$168.0 2024-06-20
1PlusChem
1P00JFI3-100mg
3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
827592-06-3 95%
100mg
$262.00 2024-04-21
Enamine
EN300-230529-1g
3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
827592-06-3 95%
1g
$483.0 2023-09-15
A2B Chem LLC
AJ05755-50mg
3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
827592-06-3 95%
50mg
$332.00 2024-04-19
1PlusChem
1P00JFI3-250mg
3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
827592-06-3 95%
250mg
$347.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311575-250mg
3-bromo-4-(cyclopentyloxy)-5-ethoxybenZaldehyde
827592-06-3 98%
250mg
¥5157.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311575-50mg
3-bromo-4-(cyclopentyloxy)-5-ethoxybenZaldehyde
827592-06-3 98%
50mg
¥3024.00 2024-07-28
Enamine
EN300-230529-5.0g
3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
827592-06-3 95%
5.0g
$1449.0 2024-06-20

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde 関連文献

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehydeに関する追加情報

Professional Introduction to Compound with CAS No. 827592-06-3 and Product Name: 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde

The compound identified by the CAS number 827592-06-3 and the product name 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde represents a significant molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The presence of both bromine and ethoxy substituents on a benzaldehyde backbone suggests a versatile platform for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the exploration of aromatic aldehydes as pharmacophores has expanded considerably, driven by their ability to interact with biological targets through various mechanisms. The specific arrangement of substituents in 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde positions it as a candidate for developing novel therapeutic agents. For instance, the bromine atom can serve as a handle for cross-coupling reactions, while the cyclopentyl and ethoxy groups may influence the compound's solubility and metabolic stability, critical factors in drug design.

One of the most compelling aspects of this compound is its potential role in the synthesis of small-molecule inhibitors targeting enzyme-driven diseases. Current research indicates that benzaldehyde derivatives exhibit inhibitory activity against a range of enzymes, including kinases and cytochrome P450 enzymes. The structural features of 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde could be leveraged to modulate binding interactions with these targets, potentially leading to the development of next-generation therapeutics.

Moreover, the cyclopentyl group in 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde adds a layer of steric bulk that can be strategically employed to improve binding affinity or selectivity. This is particularly relevant in cases where subtle changes in molecular geometry can differentiate between closely related biological targets. Such fine-tuning is often necessary to achieve high efficacy while minimizing off-target effects, a cornerstone of modern drug development.

Recent advancements in computational chemistry have further enhanced the utility of compounds like 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde. Molecular modeling studies suggest that modifications to its structure could yield derivatives with improved pharmacokinetic profiles. For example, optimizing the position and size of substituents may enhance oral bioavailability or prolong circulation time, critical attributes for any successful drug candidate.

The role of benzaldehyde derivatives in medicinal chemistry is also underscored by their participation in various biological pathways. Research has shown that certain aldehydes can act as intermediates in metabolic processes or influence cellular signaling cascades. The unique combination of substituents in 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde makes it an intriguing candidate for exploring such mechanisms further.

In conclusion, 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde (CAS No. 827592-06-3) represents a promising scaffold for pharmaceutical innovation. Its structural features offer multiple avenues for functionalization, enabling the design of molecules with tailored biological activities. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this will remain at the forefront of drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:827592-06-3)3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
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清らかである:99%
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価格 ($):799.0